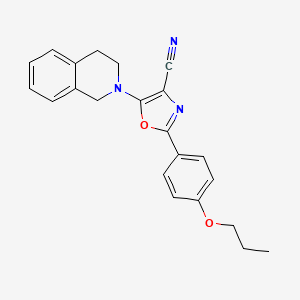![molecular formula C27H21N3O2S B4754769 N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4754769.png)
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide
Descripción general
Descripción
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide, also known as BPTES, is a small molecule inhibitor that has gained attention in scientific research due to its ability to selectively target and inhibit glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is a key nutrient that is essential for the growth and proliferation of cancer cells, making glutaminase a potential target for cancer therapy.
Mecanismo De Acción
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide selectively targets and inhibits glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is a key nutrient that is essential for the growth and proliferation of cancer cells. By inhibiting glutaminase, N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide reduces the availability of glutamine and disrupts the metabolic pathways that are critical for cancer cell survival.
Biochemical and Physiological Effects:
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide has been shown to reduce cell proliferation and induce apoptosis in cancer cells. In addition, N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide has been shown to alter the metabolic profile of cancer cells, leading to a decrease in the production of ATP and other metabolites that are essential for cell survival. N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide has also been shown to reduce the growth of tumors in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide is its specificity for glutaminase, which allows for targeted inhibition of this enzyme without affecting other metabolic pathways. However, one limitation of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide. One direction is to investigate the potential use of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide in combination with other cancer therapies, such as immunotherapy, to enhance their efficacy. Another direction is to develop more potent and selective inhibitors of glutaminase that can overcome the limitations of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide. Finally, further studies are needed to better understand the mechanisms underlying the anticancer effects of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide and to identify biomarkers that can predict response to N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide therapy.
Aplicaciones Científicas De Investigación
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide has been extensively studied for its potential use in cancer therapy. Glutaminase is overexpressed in many cancer cells, and its inhibition by N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide has been shown to reduce cell proliferation and induce apoptosis in cancer cells. N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy.
Propiedades
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O2S/c31-25(21-10-5-2-6-11-21)28-23-12-7-13-24(18-23)29-27(33)30-26(32)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18H,(H,28,31)(H2,29,30,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRWHBVHPXANQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)biphenyl-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4754701.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4754703.png)
![2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4754704.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4754712.png)
![5-(1-ethyl-1H-pyrazol-4-yl)-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4754714.png)
![3-(4-bromophenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline](/img/structure/B4754719.png)
![1-[(3-chlorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4754734.png)
![3-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4754738.png)
![1-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4754742.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4754746.png)
![5-[(4-methoxy-3-nitrobenzoyl)amino]isophthalic acid](/img/structure/B4754747.png)
![2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4754764.png)